molecular formula C16H16O3 B1210199 Parvaquone CAS No. 4042-30-2

Parvaquone

Cat. No.: B1210199
CAS No.: 4042-30-2
M. Wt: 256.30 g/mol
InChI Key: XBGHCDVBZZNDBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Parvaquone is a hydroxy naphthoquinone compound with significant anti-protozoal activity. It is primarily used in veterinary medicine to treat Theileriosis, a disease caused by parasites such as Theileria parva and Theileria annulata. The compound is known for its effectiveness in treating East Coast Fever, a fatal disease found in cattle .

Preparation Methods

Synthetic Routes and Reaction Conditions: Parvaquone can be synthesized through various methods. One common approach involves the use of 2-hydroxy naphthalene-1,4-dione as the starting material. The synthesis typically involves single or two-step processes with simple and mild reaction conditions. For instance, one method includes the cyclohexylation of 1-naphthol followed by oxidation and epoxidation .

Industrial Production Methods: Industrial production of this compound focuses on achieving higher atom economy and process economy while maintaining product purity. The use of cheap and easy-to-obtain raw materials and reagents is emphasized. Recent advancements have led to the development of environmentally benign processes that are operationally simple and economically viable .

Chemical Reactions Analysis

Types of Reactions: Parvaquone undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted naphthoquinones, which exhibit a broad spectrum of biological activities .

Scientific Research Applications

Parvaquone has a wide range of scientific research applications:

Mechanism of Action

Parvaquone exerts its effects by targeting the mitochondrial electron transport chain of the parasites. It binds to the quinone-binding site of cytochrome b, inhibiting the coenzyme Q-cytochrome c reductase. This disruption in the electron transport chain leads to the death of the parasites .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific effectiveness against Theileria parva and Theileria annulata, making it a crucial compound in veterinary medicine for treating East Coast Fever. Its relatively simple synthesis and cost-effective production methods further enhance its significance .

Properties

CAS No.

4042-30-2

Molecular Formula

C16H16O3

Molecular Weight

256.30 g/mol

IUPAC Name

3-cyclohexyl-4-hydroxynaphthalene-1,2-dione

InChI

InChI=1S/C16H16O3/c17-14-11-8-4-5-9-12(11)15(18)16(19)13(14)10-6-2-1-3-7-10/h4-5,8-10,17H,1-3,6-7H2

InChI Key

XBGHCDVBZZNDBY-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C2=C(C3=CC=CC=C3C(=O)C2=O)O

Canonical SMILES

C1CCC(CC1)C2=C(C3=CC=CC=C3C(=O)C2=O)O

4042-30-2

Pictograms

Irritant

Synonyms

2-hydroxy-3-cyclohexyl-1,4-naphthoquinone
993 C
993-C
993C
parvaquone
Wellcome 993C

Origin of Product

United States

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